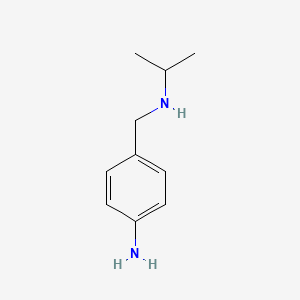

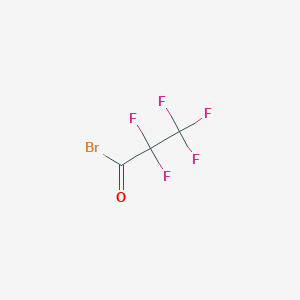

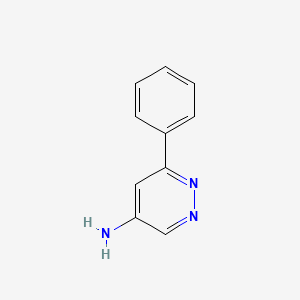

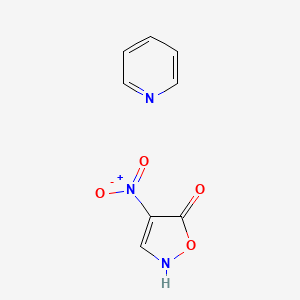

![molecular formula C8H8N2 B1610896 3-メチルイミダゾ[1,2-a]ピリジン CAS No. 5857-45-4](/img/structure/B1610896.png)

3-メチルイミダゾ[1,2-a]ピリジン

概要

説明

3-Methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H8N2. It has a molecular weight of 132.16 . This compound is recognized as a crucial target product and key intermediate in various branches of chemistry .

Synthesis Analysis

The synthesis of 3-Methylimidazo[1,2-a]pyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of its synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 . Further structural analysis can be performed using X-ray structural analysis .

Chemical Reactions Analysis

3-Methylimidazo[1,2-a]pyridine can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The compound can also be synthesized from 2-aminopyridines and α-bromoketones under microwave irradiation .

科学的研究の応用

抗菌性

3-メチルイミダゾ[1,2-a]ピリジン誘導体は、抗菌効果を示すことが実証されています。 例えば、3-ブロモ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムブロミドなどの化合物は、特定の濃度で黄色ブドウ球菌に対して効果的であることが示されています 。これは、細菌感染症の治療に使用できる新しい抗菌剤を開発する可能性を示唆しています。

抗結核活性

最近の研究では、イミダゾ[1,2-a]ピリジンアナログが有望な抗結核剤としての役割を果たすことが強調されています。 これらの化合物は、従来の治療法に対する耐性のため、公衆衛生上の大きな問題となっている多剤耐性結核(MDR-TB)や広範耐性結核(XDR-TB)に対して著しい活性を示します .

材料科学への応用

イミダゾ[1,2-a]ピリジン骨格は、材料科学における応用でも知られています。 その構造的特徴は、この分野、特に光感性色素、データストレージ用光学メディア、殺虫剤、殺菌剤の開発に役立ちます .

製薬応用

イミダゾ[1,2-a]ピリジン誘導体は、多くの医薬品有効成分の分子に見られます。 ゾリムジン(抗潰瘍薬)、ゾルピデム(不眠症の治療)、サリピデム(鎮静剤および抗不安薬)などの医薬品に使用されます 。これは、製薬用途における化合物の汎用性を示しています。

蛍光プローブ

これらの誘導体は、水銀イオンと鉄イオンのin vitroおよびin vivoでの決定のための蛍光プローブとして使用されてきました。 発光性化合物として機能する能力により、オプトエレクトロニクス、配位化学、センサー、化学生物学における応用に適しています .

癌研究

イミダゾ[1,2-a]ピリジン系化合物は、抗癌剤としての可能性を秘めています。 その発光特性により、癌研究および診断における重要な技術である共焦点顕微鏡およびイメージングに役立ちます .

作用機序

Target of Action

3-Methylimidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a scaffold for the development of covalent inhibitors, specifically KRAS G12C inhibitors .

Mode of Action

The compound interacts with its targets in a specific manner. For instance, in the context of tuberculosis treatment, it has shown significant activity against the disease . As a covalent inhibitor, it has been utilized to synthesize a series of novel KRAS G12C inhibitors .

Biochemical Pathways

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .

Result of Action

The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the context of cancer treatment, it has been used to synthesize a series of novel KRAS G12C inhibitors, showing potential as a lead compound for the treatment of intractable cancers .

Action Environment

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may be effective in various environments .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .

生化学分析

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine has been used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

Cellular Effects

While specific cellular effects of 3-Methylimidazo[1,2-a]pyridine are not extensively documented, imidazo[1,2-a]pyridine analogues have shown significant activity against various infectious agents . For instance, some analogues exhibit significant activity against multidrug-resistant tuberculosis

特性

IUPAC Name |

3-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHEPWEENQLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481500 | |

| Record name | 3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-45-4 | |

| Record name | 3-Methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

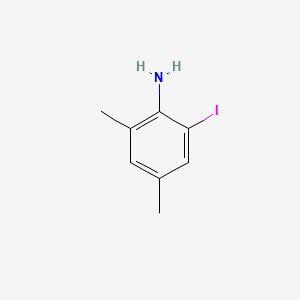

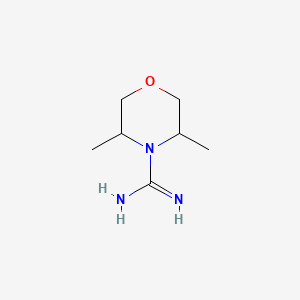

![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)